

Application Notes and Protocols for Recombinant Mesaconyl-CoA C1-C4 Transferase Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mesaconyl-CoA

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This document provides detailed application notes and protocols for the expression and purification of recombinant **Mesaconyl-CoA** C1-C4 Transferase (MCT). This enzyme is a key component of the 3-hydroxypropionate (3HP) bi-cycle for autotrophic CO₂ fixation and the methylaspartate cycle, catalyzing the intramolecular transfer of a CoA moiety.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

Mesaconyl-CoA C1-C4 transferase (MCT) is a family III/Frc family CoA transferase that catalyzes the reversible isomerization of mesaconyl-C1-CoA to mesaconyl-C4-CoA (3-methylfumaryl-CoA).[\[1\]](#)[\[3\]](#)[\[5\]](#) This intramolecular transfer is a crucial step in the carbon assimilation pathways of certain bacteria.[\[6\]](#) Understanding the purification and characterization of this enzyme is vital for metabolic engineering and drug development targeting these pathways. The protocols outlined below are based on established methods for the production of active, recombinant MCT.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Data Presentation

Table 1: Kinetic Parameters of *C. aurantiacus* Mesaconyl-CoA C1-C4 Transferase

Substrate	Vmax ($\mu\text{mol min}^{-1} \text{mg}^{-1}$)	kcat (s^{-1})	KM (mM)	Catalytic Efficiency (kcat/KM) ($\text{M}^{-1} \text{s}^{-1}$)
Mesaconyl-C1-CoA	495	370	0.16	2.3×10^6
Mesaconyl-C4-CoA	430	320	0.20	1.6×10^6

Data obtained from spectrophotometric assays performed at 55°C.[\[1\]](#)[\[3\]](#)

Table 2: Typical Purification Scheme for His-tagged MCT

Purification Step	Total Protein (mg)	Total Activity (U)	Specific Activity (U/mg)	Yield (%)	Purity Fold
Cell-Free Extract	1000	500	0.5	100	1
Heat Precipitation (70°C, 10 min)	300	450	1.5	90	3
Ni-NTA Affinity Chromatography	50	400	8.0	80	16
Gel Filtration	35	350	10.0	70	20

This table represents a typical purification workflow and expected outcomes. Actual results may vary.

Experimental Protocols

Protocol 1: Recombinant Expression of His-tagged MCT in *E. coli*

This protocol describes the expression of N-terminally 6xHis-tagged MCT from *Roseiflexus castenholzii* in *E. coli* BL21 (DE3).[\[7\]](#)[\[8\]](#)

Materials:

- pEASY-E1 expression vector with the MCT gene insert
- *E. coli* BL21 (DE3) competent cells
- Luria-Bertani (LB) broth
- Ampicillin (100 mg/mL stock)
- Isopropyl- β -D-thiogalactopyranoside (IPTG) (1 M stock)

Procedure:

- Transform the pEASY-E1-MCT plasmid into *E. coli* BL21 (DE3) cells.
- Plate the transformed cells on LB agar plates containing 100 μ g/mL ampicillin and incubate overnight at 37°C.
- Inoculate a single colony into 50 mL of LB broth with 100 μ g/mL ampicillin and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB broth containing 100 μ g/mL ampicillin with the overnight culture.
- Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[\[7\]](#)
- Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[\[7\]](#)
- Continue to incubate the culture overnight at 25°C with shaking.[\[7\]](#)
- Harvest the cells by centrifugation at 8000 x g for 10 minutes at 4°C.[\[1\]](#)

- The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged MCT

This protocol details the purification of His-tagged MCT using heat precipitation and immobilized metal affinity chromatography (IMAC).

Materials:

- Lysis Buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash Buffer (e.g., 50 mM HEPES, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution Buffer (e.g., 50 mM HEPES, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA resin
- Chromatography column

Procedure:

- Resuspend the cell pellet in Lysis Buffer.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Heat Precipitation: Incubate the supernatant at 70°C for 10 minutes, followed by centrifugation to remove precipitated proteins.[\[9\]](#)
- Load the supernatant onto a pre-equilibrated Ni-NTA column.
- Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
- Elute the protein with Elution Buffer.
- Collect fractions and analyze by SDS-PAGE.

- Pool fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
- For higher purity, perform gel filtration chromatography.

Protocol 3: Spectrophotometric Activity Assay

This assay is used to determine the kinetic properties of MCT by monitoring the conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA.[\[1\]](#)[\[3\]](#)

Materials:

- Assay Buffer (200 mM HEPES, pH 8.0)
- Mesaconyl-C1-CoA or Mesaconyl-C4-CoA substrate
- Purified MCT enzyme
- Quartz cuvettes (3 mm path length)
- Spectrophotometer capable of measuring absorbance at 290 nm and maintaining a temperature of 55°C.

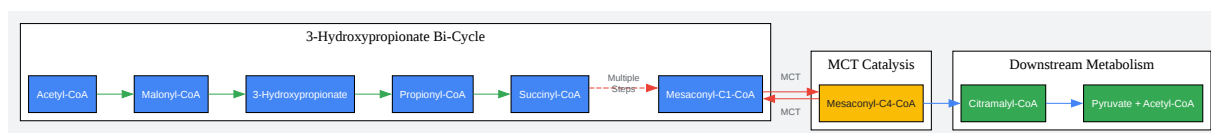
Procedure:

- Prepare a 150 μ L reaction mixture in a quartz cuvette containing Assay Buffer and varying concentrations of the **mesaconyl-CoA** substrate.[\[1\]](#)[\[3\]](#)
- Pre-incubate the reaction mixture at 55°C.[\[1\]](#)[\[3\]](#)
- Initiate the reaction by adding a known concentration of purified MCT (e.g., 22 nM).[\[1\]](#)[\[3\]](#)
- Monitor the change in absorbance at 290 nm over time. The conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA results in an increase in absorbance at this wavelength ($\Delta\epsilon_{290} = 2900 \text{ M}^{-1} \text{ cm}^{-1}$).[\[1\]](#)[\[3\]](#)
- Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

- Determine the kinetic parameters (V_{max} , K_M) by fitting the initial velocity data to the Michaelis-Menten equation.

Visualizations

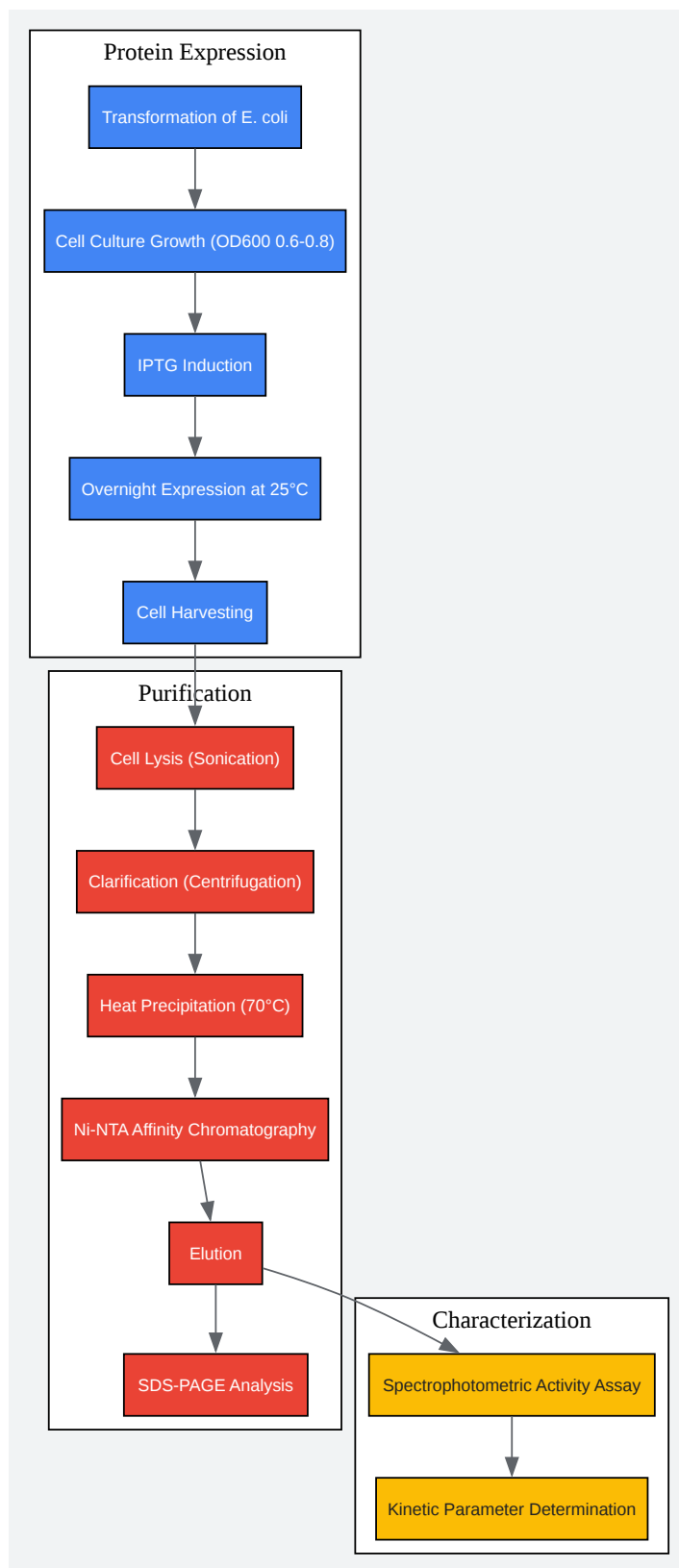
Metabolic Pathway



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Caption: Role of MCT in the 3-Hydroxypropionate Bi-Cycle.

Experimental Workflow



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Caption: Workflow for MCT expression, purification, and characterization.

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